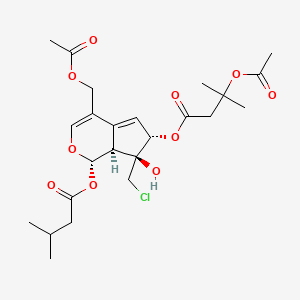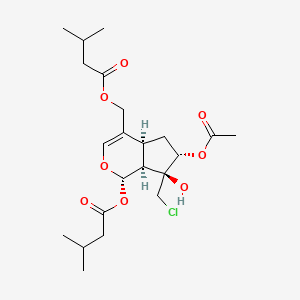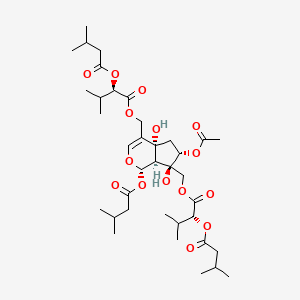
methyl1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-pentyl)-trimethyl-ammonium is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to interact with biological membranes and proteins, making it valuable in biochemical and pharmacological studies .
Scientific Research Applications
(5-Bromo-pentyl)-trimethyl-ammonium is widely used in scientific research due to its ability to interact with biological systems. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving membrane proteins and ion channels.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and other specialty chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pentyl)-trimethyl-ammonium typically involves the reaction of 1-bromopentane with trimethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
1-Bromopentane+Trimethylamine→(5-Bromo-pentyl)-trimethyl-ammonium
Industrial Production Methods: In industrial settings, the production of (5-Bromo-pentyl)-trimethyl-ammonium is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-pentyl)-trimethyl-ammonium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding oxides or bromides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products:
Nucleophilic Substitution: Products include (5-Hydroxy-pentyl)-trimethyl-ammonium and various amine derivatives.
Oxidation: Products include bromine and corresponding oxides.
Mechanism of Action
The mechanism of action of (5-Bromo-pentyl)-trimethyl-ammonium involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It also binds to specific protein targets, affecting their function and activity. These interactions are mediated through electrostatic and hydrophobic forces .
Comparison with Similar Compounds
- (6-Bromohexyl)-trimethylammonium bromide
- (5-Hydroxy-pentyl)-trimethyl-ammonium
- (5-Bromo-pentyl)-trimethyl-ammonium chloride
Uniqueness: (5-Bromo-pentyl)-trimethyl-ammonium is unique due to its specific chain length and bromine substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater efficacy in disrupting biological membranes .
Properties
Molecular Formula |
C15H18FNO2 |
|---|---|
Molecular Weight |
263.3 |
IUPAC Name |
methyl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
ZTIFWEBSTLDAMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Synonyms |
methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









